5-Bromo-3-iodobenzene-1,2-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEUKMVOMFSTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of O Phenylenediamines As Aromatic Scaffolds in Advanced Organic Synthesis
o-Phenylenediamines, also known as benzene-1,2-diamines, are foundational building blocks in the synthesis of a wide array of heterocyclic compounds. wikipedia.org Their importance stems from the adjacent placement of two nucleophilic amine groups on a benzene (B151609) ring, which facilitates cyclization reactions with various electrophiles. This reactivity is harnessed to construct fused heterocyclic systems that are central to many biologically active molecules and functional materials. sigmaaldrich.com
The condensation of o-phenylenediamines with dicarbonyl compounds, carboxylic acids, or their derivatives provides a straightforward route to valuable heterocycles. wikipedia.org For instance, reaction with carboxylic acids or their equivalents yields benzimidazoles, a scaffold found in numerous pharmaceuticals. sigmaaldrich.comwisdomlib.org Similarly, condensation with α-dicarbonyl compounds leads to the formation of quinoxalines, another important class of heterocyclic compounds. The versatility of o-phenylenediamines also extends to the synthesis of benzotriazoles and phenazines, further highlighting their role as indispensable precursors in organic synthesis. wikipedia.org Their ability to act as ligands for metal complexes also opens up applications in coordination chemistry and catalysis. wikipedia.org
An Overview of Halogenated Benzenediamines in Contemporary Chemical Research
The introduction of halogen atoms onto the benzene (B151609) ring of a benzenediamine can profoundly influence its chemical and physical properties. Halogenation affects the electron density of the aromatic ring and the basicity of the amino groups through inductive and resonance effects. nih.gov These modifications can be strategically employed to fine-tune the reactivity of the molecule and the properties of its derivatives.
Halogenated benzenes are utilized as intermediates in the synthesis of agrochemicals, pharmaceuticals, and polymers. manavchem.comresearchgate.net The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the ring are critical factors that determine the molecule's reactivity and potential applications. nih.govmdpi.com For example, the carbon-halogen bond can serve as a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. In the context of benzenediamines, halogen substituents can direct the regioselectivity of subsequent reactions and impart specific properties, such as increased lipophilicity or metabolic stability, to the final products. Research into halogenated benzenesulfonamides, for instance, has led to the development of selective enzyme inhibitors, demonstrating the power of halogenation in drug design. nih.gov
Structural Specificity and Isomeric Context of 5 Bromo 3 Iodobenzene 1,2 Diamine
5-Bromo-3-iodobenzene-1,2-diamine is a di-halogenated o-phenylenediamine (B120857) with the chemical formula C₆H₆BrIN₂. synquestlabs.com Its structure is characterized by a benzene (B151609) ring substituted with two adjacent amino groups at positions 1 and 2, a bromine atom at position 5, and an iodine atom at position 3.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₆BrIN₂ |
| Molecular Weight | 312.94 g/mol |
| CAS Number | 1936240-22-0 |
Data sourced from available chemical supplier information. synquestlabs.comsigmaaldrich.com
The arrangement of the substituents on the benzene ring is crucial. The two amino groups provide a reactive site for cyclization reactions, characteristic of o-phenylenediamines. The presence of two different halogens, bromine and iodine, at meta and para positions relative to the amino groups, offers distinct opportunities for selective functionalization. The carbon-iodine bond is generally more reactive towards cross-coupling reactions than the carbon-bromine bond, allowing for sequential and site-selective modifications.
It is important to distinguish this compound from its isomers, such as 3-Bromo-5-iodobenzene-1,2-diamine. achemblock.combldpharm.com In this isomer, the positions of the bromine and iodine atoms are swapped. This seemingly minor change can lead to significant differences in the chemical reactivity and the spectroscopic properties of the molecule.
Research Landscape and Knowledge Gaps Pertaining to 5 Bromo 3 Iodobenzene 1,2 Diamine
Established Synthetic Routes and Reaction Pathways
Reduction of Nitro Precursors to Diamine Functionality
A key step in the synthesis of this compound is the reduction of a nitro group on a precursor molecule, such as 4-bromo-6-iodo-2-nitroaniline, to an amine. This transformation yields the desired 1,2-diamine functionality. A common and effective method for this reduction in the presence of sensitive halogen substituents is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent like ethanol (B145695). This method is widely used due to its high efficiency and tolerance for various functional groups.
The reaction typically involves heating the nitro-aniline precursor with an excess of tin(II) chloride dihydrate under reflux conditions for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is typically isolated by removing the solvent, followed by an aqueous workup to remove tin salts, and purification by column chromatography or recrystallization.
Alternative reducing agents for nitro groups include iron powder in the presence of an acid like acetic acid or hydrochloric acid. researchgate.net Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is another powerful reduction method, although care must be taken to avoid dehalogenation, particularly of the iodo and bromo groups, which can be a significant side reaction. researchgate.net
Table 1: Comparison of Reduction Methods for Nitroanilines
| Reducing Agent/System | Typical Conditions | Advantages | Potential Disadvantages |
|---|---|---|---|
| SnCl₂·2H₂O / Ethanol | Reflux, 2-16 hours | High yield, good functional group tolerance (including halogens) | Formation of tin-based byproducts requiring careful removal |
| Fe / Acetic Acid or HCl | Room temperature to reflux | Inexpensive, effective | Can require a large excess of iron, acidic conditions |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Low to moderate pressure, room temperature | Clean reaction, high atom economy | Potential for dehalogenation (C-I and C-Br bond cleavage) |
Strategies for Regioselective Bromination and Iodination on the Benzene (B151609) Core
The introduction of bromine and iodine atoms at specific positions on the benzene ring is a critical aspect of the synthesis. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring, primarily the amine and nitro groups.
Starting from a precursor like 2-nitroaniline (B44862), the amino group is a strong ortho-, para-director and activating group, while the nitro group is a meta-director and a strong deactivating group. Bromination of 2-nitroaniline typically occurs at the 4-position, para to the activating amino group and meta to the deactivating nitro group, to yield 4-bromo-2-nitroaniline. guidechem.com Various brominating agents can be employed, including N-bromosuccinimide (NBS) or bromine in the presence of a Lewis or Brønsted acid. guidechem.com
The subsequent iodination of a bromo-nitroaniline precursor would be directed by the existing substituents. For instance, in 4-bromo-2-nitroaniline, the most activated positions for further electrophilic substitution are ortho to the amino group. This would lead to the introduction of iodine at the 6-position to form 4-bromo-6-iodo-2-nitroaniline. Reagents for iodination include N-iodosuccinimide (NIS) or iodine with an oxidizing agent.
An alternative approach involves the halogenation of a protected o-phenylenediamine. For example, o-phenylenediamine can be acetylated to protect the amine functionalities before bromination. chemicalbook.comgoogle.com This strategy can modulate the reactivity and directing effects of the amine groups.
Protection and Deprotection Techniques for Amine Groups
To control the reactivity of the amine groups and to direct the regioselectivity of halogenation, protection and deprotection strategies are often employed. chem960.com The amino groups of o-phenylenediamine or a related precursor can be protected, for example, through acetylation with acetic anhydride (B1165640) to form diamides. google.com This transformation changes the directing effect of the nitrogen substituent from a strongly activating ortho-, para-director to a moderately activating ortho-, para-director, and it also provides steric hindrance that can influence the position of incoming electrophiles.
The acetyl protecting groups are generally stable under the conditions used for halogenation. After the desired halogenation steps are completed, the protecting groups can be removed by hydrolysis under acidic or basic conditions. For instance, heating the acetylated compound with aqueous hydrochloric acid or sodium hydroxide (B78521) can regenerate the amine functionalities. google.com
Other protecting groups for amines that are common in organic synthesis include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group depends on its stability to the subsequent reaction conditions and the mildness of the conditions required for its removal. chem960.com
Optimized Reaction Conditions and Parameters
The efficiency and success of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions at each step.
Influence of Solvents and Temperature Regimes on Reaction Efficiency
The choice of solvent can significantly impact reaction rates, yields, and even the regioselectivity of the synthetic steps. For the reduction of nitro groups with SnCl₂·2H₂O, ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperature. For halogenation reactions, solvents such as acetic acid can act as both a solvent and a catalyst. google.com Dichloromethane and tetrahydrofuran (B95107) are also common solvents for various steps in such syntheses. chemicalbook.com
Temperature control is crucial. Bromination and iodination reactions are often carried out at specific temperatures to control the rate of reaction and to minimize the formation of poly-halogenated byproducts. Some brominations are performed at room temperature or slightly elevated temperatures (e.g., 50 °C), while others may require cooling to control the exothermic nature of the reaction. google.com The reduction of the nitro group is typically performed at an elevated temperature, such as the reflux temperature of ethanol, to ensure a reasonable reaction rate.
Table 2: Illustrative Reaction Conditions for Key Synthetic Steps
| Reaction Step | Precursor | Reagents | Solvent | Temperature |
|---|---|---|---|---|
| Acetylation | o-Phenylenediamine | Acetic Anhydride | Acetic Acid | Ice bath to 50°C |
| Bromination | Diacetylated o-phenylenediamine | Sodium Bromide, Hydrogen Peroxide | Acetic Acid | 50°C |
| Hydrolysis | Acetylated diamine | Sodium Hydroxide | Methanol (B129727)/Water | 80-90°C |
Note: This table provides illustrative conditions based on the synthesis of analogous compounds. google.com
Catalytic Approaches in Specific Synthetic Steps
Catalysis plays a significant role in modern organic synthesis and can be applied to various steps in the preparation of this compound. As mentioned, catalytic hydrogenation is a viable, though potentially problematic, method for nitro group reduction. researchgate.net
In the context of halogenation, while often carried out with stoichiometric reagents, catalytic methods are also known. For example, some bromination reactions can be catalyzed by Lewis acids.
Furthermore, transition-metal catalysis, particularly with palladium, is highly relevant for the synthesis of complex aromatic compounds. While perhaps not directly used in the core synthesis of this compound, related catalytic cross-coupling reactions such as Suzuki or Sonogashira couplings could be employed to build the substituted benzene ring system from simpler, halogenated precursors. rsc.org For instance, a di-iodinated or dibrominated benzene derivative could undergo selective cross-coupling reactions to introduce other substituents before the formation of the diamine functionality.
Microwave-Assisted Synthesis Protocols for Enhanced Yield and Time Reduction
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. rasayanjournal.co.in The application of microwave irradiation to the synthesis of heterocyclic compounds, including those derived from ortho-phenylenediamines, has been well-documented. koreascience.krarkat-usa.org
In the context of synthesizing this compound, microwave assistance could be particularly beneficial in the final reduction step of a dinitro or nitro-amino precursor. Conventional reduction methods, such as using tin or zinc in acidic media, can require prolonged reaction times. orgsyn.org Microwave heating can significantly shorten these reduction times. For instance, the hydrolysis of amides, a reaction often preceding or following reduction steps, can be completed in minutes under microwave irradiation compared to hours with conventional heating. rasayanjournal.co.in
While a specific protocol for the microwave-assisted synthesis of this compound is not published, a general approach can be proposed based on related transformations. A hypothetical microwave-assisted reduction of a precursor like 4-bromo-2-iodo-6-nitroaniline (B177552) could be performed in a solvent such as ethanol with a reducing agent like sodium dithionite. The reaction parameters would need to be optimized, including microwave power, temperature, and reaction time, to maximize the yield of the desired diamine.
Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Reduction
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | Several hours | Minutes |
| Temperature | Reflux temperature of solvent | Controlled temperature (e.g., 80-120 °C) |
| Typical Yield | Moderate to high | Potentially higher |
| Energy Consumption | High | Low |
Purification and Isolation Techniques for High Purity Material
The purity of the final compound is critical for its subsequent use. A combination of recrystallization and chromatographic techniques is typically employed to achieve high-purity this compound.
Recrystallization Methods for Crystalline Product Acquisition
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For substituted phenylenediamines, alcoholic solvents or mixtures of alcohol and water are often effective. researchgate.net
For this compound, a suitable recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or a mixture of ethanol and water could be explored. The crude product would be dissolved in a minimal amount of the hot solvent, and upon cooling, the purified crystalline product would precipitate out, leaving impurities in the solution. The process might need to be repeated to achieve the desired level of purity. The addition of a small amount of a reducing agent like sodium hydrosulfite during recrystallization can prevent the oxidation of the amino groups, which would otherwise lead to colored impurities. orgsyn.org
Table 2: Potential Solvents for Recrystallization of Halogenated Phenylenediamines
| Solvent/Solvent System | Rationale |
| Ethanol | Good solubility at high temperatures, lower at room temperature for many aromatic amines. |
| Methanol | Similar properties to ethanol, may offer different solubility characteristics. |
| Ethanol/Water | The addition of water as an anti-solvent can induce crystallization. |
| Toluene | A less polar option if the compound has lower polarity. |
Chromatographic Separation Techniques for Purification
Chromatography is an essential tool for the separation and purification of complex mixtures. For non-volatile and thermally stable compounds like this compound, High-Performance Liquid Chromatography (HPLC) is a powerful technique.
A reversed-phase HPLC method would likely be effective for the purification of this compound. In this mode, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For aromatic amines, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, is commonly used.
The specific conditions, such as the gradient of the mobile phase, flow rate, and column temperature, would need to be optimized to achieve baseline separation of this compound from any remaining starting materials or side products. The separated fractions containing the pure product can then be collected.
Table 3: Illustrative HPLC Parameters for Aromatic Amine Separation
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of a compound.
Proton (¹H) NMR Spectroscopic Characterization of Aromatic and Amine Proton Environments
A ¹H NMR spectrum of this compound would be expected to reveal distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The aromatic region would likely display two signals for the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electron-donating effects of the amine groups and the electron-withdrawing effects of the bromine and iodine substituents. The coupling between these adjacent protons would result in a characteristic splitting pattern, likely doublets. The amine protons would typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 6.5 - 7.5 | Doublet |
| Aromatic H | 6.5 - 7.5 | Doublet |
| Amine NH₂ | 3.0 - 5.0 | Broad Singlet |
Note: These are predicted values and can vary based on experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis of Carbon Framework
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, six distinct signals would be expected in the aromatic region, corresponding to the six non-equivalent carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbons bonded to the electronegative halogens (bromine and iodine) and the nitrogen atoms of the amine groups would exhibit characteristic downfield or upfield shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-NH₂ | 140 - 150 |
| C-NH₂ | 140 - 150 |
| C-Br | 110 - 120 |
| C-I | 90 - 100 |
| C-H | 115 - 130 |
| C-H | 115 - 130 |
Note: These are predicted values and can vary based on experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak between the two aromatic proton signals would confirm their adjacent relationship on the benzene ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the protonated aromatic carbons by linking the signals from the ¹H and ¹³C spectra. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying the quaternary carbons (those not attached to any protons), such as the carbons bearing the bromo, iodo, and amino substituents, by observing their long-range couplings to the aromatic protons. youtube.com For instance, an aromatic proton would show a correlation to the carbon atom two bonds away (a ²J coupling) and the carbon atom three bonds away (a ³J coupling). youtube.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₆H₆BrIN₂). The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M and M+2).
Table 3: Expected HRMS Data for this compound
| Molecular Formula | Isotope | Calculated m/z |
| C₆H₆⁷⁹BrIN₂ | M | 311.88 |
| C₆H₆⁸¹BrIN₂ | M+2 | 313.88 |
Note: These are theoretical monoisotopic masses.
Fragmentation Pattern Analysis for Structural Insights
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. The loss of the halogen atoms (bromine or iodine) or the amine groups would likely be prominent fragmentation pathways. The stability of the resulting fragments often dictates the intensity of the corresponding peaks in the mass spectrum. For instance, the loss of a bromine radical followed by an iodine radical, or vice versa, would lead to significant fragment ions. The analysis of these fragmentation patterns can corroborate the substitution pattern on the benzene ring.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bonding Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups and the probing of bonding interactions within a molecule. For this compound, these techniques are expected to provide a detailed fingerprint of its molecular structure.
The analysis of the vibrational spectra of this compound would be based on the characteristic frequencies of the benzene ring, the amino groups, and the carbon-halogen bonds. The substitution pattern on the benzene ring, with two amino groups, a bromine atom, and an iodine atom, leads to a complex but interpretable spectrum.
Expected Vibrational Modes:
N-H Vibrations: The two amino groups are expected to exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The precise position of these bands can be indicative of the extent of hydrogen bonding in the solid state. N-H bending vibrations are anticipated to appear in the 1600-1650 cm⁻¹ range.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region. The pattern and intensity of these bands are sensitive to the substitution on the ring.
C-N Vibrations: The stretching vibrations of the C-N bonds are expected in the 1250-1350 cm⁻¹ range.
C-X (Halogen) Vibrations: The C-Br and C-I stretching vibrations are expected at lower frequencies. The C-Br stretch typically appears in the 500-650 cm⁻¹ region, while the C-I stretch is found at even lower wavenumbers, generally between 485 and 600 cm⁻¹.
Ring Bending Modes: Out-of-plane (o-o-p) C-H bending vibrations are characteristic of the substitution pattern and are expected in the 700-900 cm⁻¹ region. researchgate.net
Both FTIR and Raman spectroscopy offer complementary information. thermofisher.com While FTIR is based on the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy relies on the scattering of light from a laser source due to changes in the polarizability of the molecule. thermofisher.comsapub.org Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
A comparative table of expected vibrational frequencies for this compound is presented below, based on data for similar halogenated anilines and diaminobenzenes.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3450 - 3400 | 3450 - 3400 |
| N-H Symmetric Stretch | 3370 - 3320 | 3370 - 3320 |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| N-H Bend (Scissoring) | 1630 - 1600 | 1630 - 1600 |
| Aromatic C=C Stretch | 1600 - 1450 (multiple bands) | 1600 - 1450 (multiple bands) |
| C-N Stretch | 1320 - 1250 | 1320 - 1250 |
| C-H In-plane Bend | 1200 - 1000 (multiple bands) | 1200 - 1000 (multiple bands) |
| C-H Out-of-plane Bend | 900 - 700 | 900 - 700 |
| C-Br Stretch | 650 - 550 | 650 - 550 |
| C-I Stretch | 600 - 485 | 600 - 485 |
This table presents expected frequency ranges based on typical values for related compounds and is for illustrative purposes.
X-ray Diffraction (XRD) Crystallography for Solid-State Molecular and Supramolecular Architecture
A single-crystal X-ray diffraction study of this compound would unequivocally establish its molecular structure. Key structural parameters that would be determined include:
Bond Lengths: The C-C bond lengths within the benzene ring, the C-N bond lengths of the amino groups, and the C-Br and C-I bond lengths. The halogen bond lengths will be influenced by the electronic environment of the ring.
Bond Angles: The internal angles of the benzene ring and the angles involving the substituents. These can reveal steric strain within the molecule.
Torsional Angles: These angles describe the orientation of the amino groups relative to the plane of the benzene ring.
The data obtained from a single-crystal XRD experiment would be used to generate a detailed molecular model.
| Parameter | Expected Value |
| C-C (aromatic) Bond Length | ~1.39 Å |
| C-N Bond Length | ~1.40 Å |
| C-Br Bond Length | ~1.90 Å |
| C-I Bond Length | ~2.10 Å |
| N-H Bond Length | ~0.86 - 1.02 Å |
| C-C-C (internal ring) Angle | ~120° |
| C-C-N Angle | ~120° |
| C-C-Br Angle | ~120° |
| C-C-I Angle | ~120° |
This table presents expected values based on typical bond lengths and angles in related structures and is for illustrative purposes.
The arrangement of molecules in the crystal, or crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in its supramolecular architecture.
Hydrogen Bonding: The two amino groups are potent hydrogen bond donors. It is highly probable that the crystal structure will be dominated by a network of N-H···N hydrogen bonds, where the amino group of one molecule interacts with the amino group of a neighboring molecule. nih.gov The presence of two amino groups allows for the formation of extended one-, two-, or three-dimensional networks.
Halogen Bonding: Both bromine and iodine atoms can act as halogen bond donors. nih.govacs.org A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In this molecule, the nitrogen atoms of the amino groups could act as halogen bond acceptors. It is also possible to have halogen-halogen interactions. nih.gov
The interplay of these interactions will determine the final crystal structure. The analysis of the crystal packing provides insights into the physical properties of the material, such as its melting point and solubility. Studies on perhalogenated anilines have shown that both hydrogen and halogen bonds are significant in dictating the crystal structure. nih.govacs.org
Reactivity of Aromatic Halogens
The presence of two different halogen atoms, bromine and iodine, on the aromatic ring makes this compound a versatile substrate for reactions that involve the substitution of these groups. The electronic environment of the ring is influenced by the electron-donating amine groups and the electron-withdrawing, deactivating halogens.
Nucleophilic aromatic substitution (NAS) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. researchgate.net Such reactions typically proceed through one of two primary mechanisms: the SNAr (addition-elimination) mechanism or the elimination-addition (benzyne) mechanism. nih.govijariie.com
For the SNAr mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. researchgate.netbuecher.de In this compound, the amine groups are electron-donating, which deactivates the ring toward nucleophilic attack, making the SNAr pathway less favorable under standard conditions.
The elimination-addition mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate. nih.gov This pathway does not require strong electron-withdrawing activation but necessitates a strong base (like NaNH₂) and the presence of a hydrogen atom ortho to a halogen leaving group. nih.gov Given the substitution pattern of this compound, formation of a benzyne intermediate is plausible. However, the specific reactivity and the potential for selective displacement of bromide or iodide via this mechanism would depend heavily on the reaction conditions and the base used. Research on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines has demonstrated that such reactions can occur, suggesting that halogenated aromatic systems can undergo these transformations. nih.gov
Transition-metal catalysis, particularly with palladium, provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at halogenated positions. For dihalogenated substrates like this compound, the key challenge and opportunity lie in achieving regioselective coupling.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond. whiterose.ac.ukyoutube.comharvard.edu It is one of the most versatile and widely used cross-coupling methods due to its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com
The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com In the context of this compound, the oxidative addition step is crucial for selectivity.
The general reactivity trend for aryl halides in the oxidative addition step is I > Br > Cl > F. nih.gov This selectivity is primarily governed by the carbon-halogen bond dissociation energy (BDE); the weaker C-I bond breaks more readily than the stronger C-Br bond. Therefore, in a Suzuki-Miyaura coupling reaction, it is expected that this compound would react preferentially at the C-I bond. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono-arylation at the iodine position while leaving the bromine atom intact for subsequent transformations. nih.gov
| Aryl Halide Substrate | Coupling Partner | Catalyst System (Typical) | Expected Major Product | Reference Principle |
|---|---|---|---|---|
| This compound | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Bromo-3-aryl-benzene-1,2-diamine | mdpi.com, nih.gov |
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org The regioselectivity of the Heck reaction is influenced by both steric and electronic factors of the alkene and the aryl halide. buecher.denih.gov Similar to the Suzuki reaction, the initial oxidative addition of the palladium catalyst to the C-X bond is the selectivity-determining step. Consequently, for this compound, the Heck reaction is expected to occur selectively at the more reactive C-I bond. nih.gov
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds. The reactivity preference for aryl halides follows the same I > Br > Cl trend. Studies on poly-iodinated benzenes have shown that Sonogashira couplings can be performed with high regioselectivity at the most reactive C-I positions. libretexts.orgnih.gov Thus, reacting this compound with a terminal alkyne under Sonogashira conditions would predictably yield the 3-alkynyl-5-bromo-benzene-1,2-diamine as the primary product.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Major Product | Reference Principle |
|---|---|---|---|---|
| Heck Reaction | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand, Base | 3-Alkenyl-5-bromobenzene-1,2-diamine | buecher.de, nih.gov |
| Sonogashira Reaction | Alkyne (HC≡CR) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-5-bromobenzene-1,2-diamine | wikipedia.org, libretexts.org |
The preferential reactivity of iodine over bromine in palladium-catalyzed cross-coupling reactions is a well-established principle rooted in fundamental organometallic chemistry. nih.gov The rate-determining step in many of these catalytic cycles is the initial oxidative addition of the Pd(0) complex to the carbon-halogen bond. mdpi.com
The bond dissociation energies (BDEs) for halobenzenes follow the order C-Br > C-I. The lower BDE of the carbon-iodine bond (approx. 272 kJ/mol for iodobenzene) compared to the carbon-bromine bond (approx. 336 kJ/mol for bromobenzene) means that the C-I bond is weaker and thus kinetically easier to break. This difference in bond strength leads to a faster rate of oxidative addition at the C-I site, resulting in high chemoselectivity. nih.gov
This inherent reactivity difference allows for sequential or iterative cross-coupling strategies. nih.gov A dihalogenated compound like this compound can first be selectively functionalized at the iodine position under mild conditions. The resulting bromo-aryl product can then undergo a second, different coupling reaction at the less reactive bromine site, often by using a more active catalyst system or more forcing reaction conditions. nih.gov Recent studies have also shown that catalyst speciation, such as the use of specific palladium clusters or nanoparticles, can influence and even alter the expected site selectivity in dihalogenated substrates, adding another layer of mechanistic complexity and synthetic opportunity. nih.govwhiterose.ac.uk
Transition-Metal Catalyzed Cross-Coupling Reactions
Reactivity of Amine Functionalities
The ortho-diamine moiety is a key structural feature of this compound, making it a valuable precursor for the synthesis of heterocyclic compounds. The most prominent reaction of o-phenylenediamines is their condensation with various carbonyl-containing compounds to form benzimidazoles, a core structure in many pharmacologically active molecules. researchgate.netnih.govijariie.com
The reaction involves the condensation of the o-phenylenediamine with aldehydes, carboxylic acids (or their derivatives like esters and acid chlorides), or ketones. researchgate.netwikipedia.org The process typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration (or elimination of another small molecule) to yield the aromatic benzimidazole (B57391) ring system. mdpi.com A wide variety of catalysts, including protic acids, Lewis acids, and even heterogeneous catalysts like supported gold nanoparticles, can facilitate this transformation. nih.govmdpi.com
For this compound, the presence of the electron-withdrawing halogen atoms would decrease the nucleophilicity of the amine groups compared to unsubstituted o-phenylenediamine. However, they are still sufficiently reactive to undergo condensation. The reaction with an aldehyde (R-CHO), for example, would be expected to produce the corresponding 6-bromo-4-iodo-2-substituted-1H-benzimidazole.
| Reactant | Carbonyl Source | Expected Product | Reference Principle |
|---|---|---|---|
| This compound | Formic Acid (HCOOH) | 6-Bromo-4-iodo-1H-benzimidazole | wikipedia.org |
| Aldehyde (RCHO) | 6-Bromo-4-iodo-2-R-1H-benzimidazole | researchgate.netresearchgate.net | |
| Carboxylic Acid (RCOOH) | 6-Bromo-4-iodo-2-R-1H-benzimidazole | researchgate.net |
Oxidation and Reduction Pathways of Amine Groups
The two adjacent amine groups in this compound are susceptible to oxidation, a common reaction for aromatic amines. The specific products formed depend on the oxidizing agent and reaction conditions.
One of the primary oxidation pathways for o-phenylenediamines, including the title compound, is the formation of phenazine (B1670421) derivatives. This transformation typically involves the oxidative condensation of two molecules of the diamine. While direct oxidation of this compound to a substituted phenazine is plausible, a more common approach involves the condensation with a 1,2-dicarbonyl compound followed by oxidation.
Electrochemical oxidation of o-phenylenediamines is another significant pathway. researchgate.net This process generally involves a two-electron transfer, leading to the formation of the corresponding quinonediimine. researchgate.net In the case of this compound, this would result in the formation of 5-bromo-3-iodo-1,2-quinonediimine. These diimines are often highly reactive species that can undergo further reactions, such as polymerization or nucleophilic attack. researchgate.net
The oxidation can also lead to the formation of polymeric materials. The oxidation of phenylenediamines can result in the formation of complex polymer chains, where the monomer units are linked in various ways, including the formation of ladder-like structures and phenazine rings within the polymer backbone. researchgate.net
In the presence of certain catalysts, such as copper ions, the oxidation of o-phenylenediamines can lead to the formation of 2,3-diaminophenazine. mdpi.com This reaction proceeds through the formation of an imide radical followed by rearrangement and cyclization. mdpi.com
Regarding reduction, the amine groups of this compound are generally stable under typical reducing conditions used for other functional groups. The synthesis of o-phenylenediamines often involves the reduction of a corresponding o-nitroaniline precursor, highlighting the stability of the resulting amine groups to further reduction.
| Reaction Type | Reagents/Conditions | Major Product(s) | Notes |
| Oxidation | Condensation with 1,2-dicarbonyls, followed by oxidation | Substituted phenazines | A common route to complex phenazine structures. |
| Electrochemical Oxidation | Applied potential | Quinonediimines | Highly reactive intermediates. researchgate.net |
| Oxidative Polymerization | Strong oxidizing agents | Polymeric materials | Can form complex, cross-linked structures. researchgate.net |
| Catalytic Oxidation | Copper ions (Cu²⁺) | 2,3-Diaminophenazine derivatives | Proceeds via a radical mechanism. mdpi.com |
Electrophilic Aromatic Substitution on Amine-Activated Ring Systems
The directing effects of the substituents on the ring are as follows:
Amino groups (-NH₂): Strongly activating and ortho-, para-directing.
Bromo (-Br) and Iodo (-I) groups: Deactivating but ortho-, para-directing.
Considering the positions on the ring:
Position 4 is ortho to the C1-amine and para to the C2-amine.
Position 6 is para to the C1-amine and ortho to the C2-amine.
Therefore, electrophilic substitution is strongly favored at positions 4 and 6. The powerful activating effect of the two amino groups will likely overcome the deactivating effect of the halogens, making the molecule highly reactive towards electrophiles. The steric hindrance from the adjacent substituents will also play a role in determining the regioselectivity, potentially favoring substitution at the less hindered position.
| Position | Directing Effects | Predicted Reactivity |
| 4 | ortho to C1-NH₂, para to C2-NH₂, meta to -I, meta to -Br | Highly favored for electrophilic attack |
| 6 | para to C1-NH₂, ortho to C2-NH₂, meta to -Br, ortho to -I | Highly favored for electrophilic attack |
Diazotization Reactions and Subsequent Transformations
The 1,2-diamine functionality of this compound allows for characteristic diazotization reactions. Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, can lead to different outcomes depending on the reaction conditions and the stoichiometry of the reagents.
A primary reaction of o-phenylenediamines upon treatment with one equivalent of nitrous acid is the formation of a benzotriazole. In this intramolecular cyclization, one of the amino groups is diazotized to form a diazonium salt, which is then attacked by the neighboring amino group to form the stable five-membered triazole ring. This would yield 6-bromo-4-iodobenzotriazole.
If both amino groups are diazotized, a bis-diazonium salt could potentially be formed. However, these are often unstable. A more common transformation is the Sandmeyer reaction, where a diazonium salt is treated with a copper(I) salt to replace the diazonium group with a variety of nucleophiles.
For instance, if one amino group reacts to form a benzotriazole, the remaining amino group on a different molecule could potentially undergo diazotization and subsequent Sandmeyer-type reactions. More directly, if conditions are controlled to favor mono-diazotization without immediate cyclization, the resulting diazonium salt could undergo a Sandmeyer reaction.
| Reaction | Reagents | Product | Description |
| Benzotriazole Formation | NaNO₂, H⁺ (1 equiv.) | 6-Bromo-4-iodobenzotriazole | Intramolecular cyclization following mono-diazotization. |
| Sandmeyer Reaction | 1. NaNO₂, H⁺2. CuX (X = Cl, Br, CN) | Aryl halide or nitrile | Replacement of the amino group via a diazonium salt intermediate. |
Derivatization and Functionalization Strategies Employing 5 Bromo 3 Iodobenzene 1,2 Diamine
Synthesis of Heterocyclic Compounds
The 1,2-diamine functionality is a classic precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds through condensation reactions with bifunctional electrophiles.
Benzimidazoles are a prominent class of heterocyclic compounds found in many pharmaceutically active molecules. semanticscholar.orgnih.gov The synthesis of benzimidazoles from 5-Bromo-3-iodobenzene-1,2-diamine can be readily achieved by reacting the diamine with various carbonyl-containing compounds. This condensation reaction typically involves the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic benzimidazole (B57391) ring.
Common methods for this transformation include:
Reaction with Aldehydes: Condensation with an aldehyde (R-CHO) in the presence of an oxidizing agent or under acidic conditions yields 2-substituted-6-bromo-4-iodo-1H-benzimidazoles.
Reaction with Carboxylic Acids: The Phillips condensation involves heating the diamine with a carboxylic acid (R-COOH) or its derivatives (e.g., esters, acid chlorides) in an acidic medium, such as 4M HCl or polyphosphoric acid, to form the corresponding 2-substituted benzimidazole. researchgate.net
Reaction with Orthoesters: Using an orthoester like trimethyl orthoformate in the presence of an acid catalyst provides an efficient route to benzimidazoles unsubstituted at the 2-position. chemicalbook.com
These reactions are generally high-yielding and tolerant of the halogen substituents, preserving them for subsequent functionalization.
The ortho-diamine structure is also a key synthon for other important heterocyclic cores, including quinoxalines and fused triazoles.
Quinoxalines: The most direct route to quinoxaline (B1680401) synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. orientjchem.orgchim.it Reacting this compound with α-diketones like benzil or glyoxal in a suitable solvent (often ethanol (B145695) or acetic acid) leads to the formation of 6-bromo-8-iodo-2,3-disubstituted quinoxalines. nih.gov This reaction is typically acid-catalyzed and proceeds readily to afford the stable aromatic quinoxaline ring system.
Triazoles: The formation of a fused benzotriazole ring system can be achieved through diazotization of one of the amino groups, followed by intramolecular cyclization. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) would lead to the formation of 5-Bromo-7-iodo-1H-benzotriazole. More complex triazole-fused systems, such as chemicalbook.comresearchgate.nettpu.ru-triazolo[1,5-a]quinoxalin-4(5H)-ones, are typically synthesized via multi-step sequences that may involve the initial formation of a triazole intermediate which is then cyclized. nih.gov
The reactivity of the diamine moiety extends to the synthesis of numerous other fused heterocyclic systems. The choice of the one- or two-carbon electrophile dictates the resulting heterocyclic core.
| Reagent | Resulting Heterocyclic System |
| Phosgene or equivalents (e.g., CDI) | 6-Bromo-4-iodo-1,3-dihydro-2H-benzimidazol-2-one |
| Carbon disulfide (CS₂) | 6-Bromo-4-iodo-1,3-dihydro-2H-benzimidazole-2-thione |
| Cyanogen bromide (BrCN) | 6-Bromo-4-iodo-1H-benzimidazol-2-amine |
| Sulfuryl chloride (SO₂Cl₂) | 5-Bromo-7-iodo-2,1,3-benzothiadiazole |
These reactions showcase the diamine's utility in creating a diverse array of scaffolds, with the halogen atoms remaining available for further derivatization.
Introduction of Diverse Functional Groups via Cross-Coupling Reactions
The presence of both bromo and iodo substituents on the benzene (B151609) ring is a key feature of this compound, enabling selective functionalization through palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond under typical cross-coupling conditions, allowing for regioselective substitution at the iodine-bearing position while leaving the bromine atom untouched for a subsequent transformation. researchgate.net
This differential reactivity is the basis for a multitude of synthetic strategies:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
Heck Coupling: Reaction with alkenes to form substituted olefins. frontiersin.org
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Stille Coupling: Reaction with organostannanes.
The table below illustrates potential selective cross-coupling reactions at the C-I position.
| Coupling Reaction | Coupling Partner | Catalyst/Conditions (Typical) | Product Type |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Bromo-3-R-benzene-1,2-diamine |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Bromo-3-(R-alkynyl)benzene-1,2-diamine |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 5-Bromo-3-(alkenyl)benzene-1,2-diamine |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 5-Bromo-N³-R₂-benzene-1,2,3-triamine |
Controlled Multi-Functionalization and Regioselective Transformations
The ability to perform selective reactions at different positions on the this compound molecule is crucial for the synthesis of complex target structures. This control is primarily achieved by exploiting the differential reactivity of the C-I and C-Br bonds. researchgate.netorganic-chemistry.org
A typical strategy for multi-functionalization involves a stepwise approach:
Step 1: Functionalization of the C-I Bond: A cross-coupling reaction (e.g., Suzuki, Sonogashira) is performed under relatively mild conditions. These conditions are chosen to be selective for the more reactive C-I bond, leaving the C-Br bond intact.
Step 2: Functionalization of the C-Br Bond: The resulting 5-bromo-3-substituted-benzene-1,2-diamine is then subjected to a second cross-coupling reaction. This step may require more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems) to activate the less reactive C-Br bond, allowing for the introduction of a second, different functional group.
This sequential, regioselective approach enables the synthesis of 3,5-disubstituted-benzene-1,2-diamine derivatives where the two substituents are distinct.
Beyond cross-coupling, regioselectivity can also be explored in halogen-metal exchange reactions. Treatment with an organometallic reagent like isopropylmagnesium chloride at low temperatures can selectively replace the more labile iodine atom with a magnesium-halide, forming a Grignard reagent. organic-chemistry.org This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a new functional group at the 3-position, again preserving the bromine for subsequent reactions. This method provides an alternative to palladium-catalyzed reactions for introducing specific functionalities.
Role As a Synthetic Building Block in Advanced Organic Synthesis
Precursor in Multi-Step Convergent and Divergent Syntheses
The distinct electrochemical properties of iodine and bromine atoms on the aromatic ring are the cornerstone of the utility of 5-bromo-3-iodobenzene-1,2-diamine in sophisticated synthetic strategies. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This reactivity difference is exploited to achieve selective, stepwise functionalization of the molecule.
In convergent synthesis , where several individually prepared fragments are combined in the final stages to form the target molecule, this diamine derivative allows for sequential coupling. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the iodo position under specific catalytic conditions, leaving the bromo position intact for a subsequent, different cross-coupling reaction. This stepwise approach provides a powerful tool for the controlled and efficient construction of highly substituted and complex aromatic compounds.
In divergent synthesis , the goal is to create a library of structurally related compounds from a common intermediate. This compound serves as an excellent starting point for such strategies. A diverse range of substituents can be introduced at the more reactive iodine position. This initial library of compounds, all sharing the common bromo-diamine framework, can then undergo a second diversification step by targeting the bromine position with another set of reactants. This method is highly efficient for generating molecular diversity and is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR). The ability to use sequential cross-coupling reactions with different boronic acids or other coupling partners allows for the creation of extensive compound libraries from a single precursor. nih.gov
| Coupling Reaction | Typical Catalyst/Conditions for Selective C-I Functionalization | Typical Catalyst/Conditions for Subsequent C-Br Functionalization |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O) | More active catalyst system (e.g., Pd₂(dba)₃ with bulky phosphine (B1218219) ligand like tBu₃P), stronger base, higher temperature |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, base (e.g., Et₃N), solvent (e.g., THF) | More forcing conditions or a more active palladium catalyst |
Scaffold for Complex Molecular Architecture Development
The 1,2-diamine moiety of this compound is a key feature that allows it to act as a scaffold for building complex molecular architectures, particularly heterocyclic systems. The adjacent amino groups can readily undergo condensation reactions with a variety of dicarbonyl compounds or their equivalents to form fused heterocyclic rings. This provides a straightforward entry into important classes of compounds such as quinoxalines and benzimidazoles. mdpi.com
Once the heterocyclic core is formed, the bromine and iodine atoms serve as handles for further functionalization. This allows for the precise installation of various substituents that can modulate the steric and electronic properties of the molecule. This strategy is frequently employed in the development of pharmacologically active compounds. For example, in the design of protein kinase inhibitors, the heterocyclic scaffold can provide the core structure for binding to the ATP-binding site of the enzyme, while the substituents introduced via the halogen atoms can fine-tune binding affinity and selectivity. mdpi.com This approach has been used to synthesize a variety of halogenated heterocyclic ligands to study their interactions with protein kinase CK2, a target in cancer therapy. mdpi.com
The creation of intricate, three-dimensional molecular structures is also facilitated by the use of this building block. The ability to perform sequential and site-selective reactions allows for the controlled growth of the molecule in different vectors, leading to non-planar architectures that are of growing interest in materials science and for accessing novel chemical space in drug discovery.
Strategies for Diversity-Oriented Synthesis Utilizing the Diamine Framework
Diversity-oriented synthesis (DOS) is a powerful approach in modern chemistry that aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. nih.govbeilstein-journals.org The unique trifunctional nature of this compound—with its condensable diamine unit and two differentially reactive halogens—makes it an ideal substrate for DOS.
A typical DOS strategy employing this diamine framework can be envisioned as a branching pathway:
Scaffold Formation: The diamine is reacted with a library of dicarbonyl compounds to generate a diverse set of core heterocyclic scaffolds (e.g., quinoxalines).
First Diversification Point: This library of halogenated heterocycles is then subjected to a selective cross-coupling reaction at the iodine position with a first set of diverse building blocks (e.g., various boronic acids in a Suzuki coupling).
Second Diversification Point: The resulting library of bromo-substituted heterocycles undergoes a second cross-coupling reaction at the bromine position with a second set of diverse building blocks.
Applications of 5 Bromo 3 Iodobenzene 1,2 Diamine in Materials Science and Catalysis
Precursor for Functional Materials
The molecular architecture of 5-Bromo-3-iodobenzene-1,2-diamine makes it a promising starting material for a variety of functional materials. The vicinal amine groups can participate in cyclization and polymerization reactions, while the halogen atoms provide sites for further chemical modification.
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
While direct use of o-phenylenediamines as linkers in the synthesis of Metal-Organic Frameworks (MOFs) is not common, this compound can be considered a valuable precursor to suitable organic linkers. MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, creating porous structures with high surface areas. researchgate.netnih.gov The synthesis of MOFs typically involves solvothermal reactions between metal salts and multitopic organic linkers, such as di- or tricarboxylates. researchgate.net
To be incorporated into a MOF structure, this compound would first need to be chemically modified to introduce appropriate coordinating functional groups. A potential synthetic pathway could involve the conversion of the diamine into a more rigid, coordinating N-heterocyclic ligand. For instance, condensation of the diamine with a suitable dicarbonyl compound could yield a bidentate or tetradentate ligand which could then be used in the assembly of coordination polymers. The presence of the bromo and iodo groups on the resulting linker would offer opportunities for post-synthetic modification of the MOF, allowing for the fine-tuning of its properties, such as pore size and chemical affinity.
Development of Phthalocyanine Derivatives
Phthalocyanines are large, aromatic macrocycles that have found applications as dyes, catalysts, and in photodynamic therapy due to their intense color and rich redox chemistry. The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives. researchgate.net Although not a direct precursor, this compound could be converted into a bromo- and iodo-substituted phthalonitrile. This transformation could potentially be achieved through a Sandmeyer-type reaction, where the diamine is first converted to a bis-diazonium salt, followed by reaction with a cyanide source, such as copper cyanide. researchgate.net
The resulting 4-bromo-6-iodo-phthalonitrile would be a valuable building block for the synthesis of novel, unsymmetrically substituted phthalocyanines. Statistical co-cyclotetramerization of this substituted phthalonitrile with a different phthalonitrile could lead to the formation of A3B-type phthalocyanines. researchgate.net These asymmetrically functionalized macrocycles are of particular interest as the different substituents can impart specific properties, such as improved solubility or targeted biological activity.
Applications in Macromolecular and Polymeric Systems
The diamine functionality of this compound makes it a suitable monomer for the synthesis of high-performance polymers through polycondensation reactions. Aromatic diamines are key components in the production of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. core.ac.ukvt.edu
The synthesis of polyimides from this compound would typically involve a two-step process. vt.edu First, the diamine would be reacted with an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical cyclodehydration. nih.govvt.edu
The resulting polyimide would be inherently functionalized with bromo and iodo groups along the polymer backbone. These halogen atoms can serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of other functional groups or for cross-linking of the polymer chains. This approach could be used to create porous organic polymers with tailored properties for applications in gas separation, storage, and catalysis. mdpi.comrsc.orgpageplace.de
Ligand Design and Coordination Chemistry
The two adjacent amine groups of this compound provide a readily available coordination site for metal ions, making it a valuable building block in ligand design and coordination chemistry. bohrium.comrsc.org
Role as a Bidentate or Polydentate Ligand Precursor
Ortho-phenylenediamines are well-established precursors for a variety of multidentate ligands, most notably Schiff base ligands. researchgate.netdntb.gov.uanih.gov The condensation reaction of this compound with two equivalents of an aldehyde or ketone would result in the formation of a tetradentate Schiff base ligand. For example, reaction with two equivalents of salicylaldehyde (B1680747) or a substituted salicylaldehyde would yield a salen-type ligand with N2O2 donor atoms. nih.gov
These tetradentate ligands can form stable complexes with a wide range of transition metal ions. nih.govnih.govbibliomed.org The steric and electronic properties of the resulting metal complexes can be systematically tuned by varying the aldehyde or ketone used in the condensation reaction. The bromo and iodo substituents on the benzene (B151609) ring of the ligand backbone would also influence the properties of the final complex.
Furthermore, o-phenylenediamines can be used to synthesize other types of ligands, such as those based on benzimidazole (B57391). Reaction with aldehydes can lead to the formation of 1,2-disubstituted benzimidazoles, which can also act as coordinating ligands. researchgate.netresearcher.life
Synthesis and Characterization of Metal Complexes
Once a ligand has been synthesized from this compound, it can be reacted with various metal salts to form coordination complexes. For instance, a tetradentate Schiff base ligand derived from this diamine could be reacted with salts of copper(II), nickel(II), cobalt(II), or zinc(II) to form stable, often square planar or tetrahedral, complexes. researchgate.net Lanthanide metal complexes with tetradentate Schiff base ligands have also been prepared and characterized. nih.gov
The synthesis of these complexes is typically straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.
Table 1: Common Characterization Techniques for Metal Complexes
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (imine) stretch in Schiff base complexes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of the ligand and its coordination environment in diamagnetic complexes. |
| UV-Visible (UV-Vis) Spectroscopy | Investigates the electronic transitions within the complex, providing insights into the coordination geometry and the nature of the metal-ligand bonding. |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. |
| Molar Conductivity Measurements | Indicates whether the complex is an electrolyte or non-electrolyte in solution, providing information about the coordination of counter-ions. |
| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which is related to the number of unpaired electrons and provides information about the oxidation state and spin state of the metal ion. |
| X-ray Crystallography | Provides a definitive three-dimensional structure of the complex in the solid state, including bond lengths and angles. |
The bromo and iodo substituents on the ligands derived from this compound would be expected to influence the electronic and steric properties of the resulting metal complexes, potentially leading to novel catalytic activities or material properties.
Catalytic Applications via Derived Structures
There is no available research data detailing the use of this compound to create derived structures for catalytic applications.
Role in Homogeneous Catalysis
No published studies were found that describe the synthesis of homogeneous catalysts from this compound. Consequently, there are no research findings or data tables to present on its role in this area.
Potential in Heterogeneous Catalysis as a Support Component
There is no available literature on the use of this compound as a monomer or component for creating polymeric supports for heterogeneous catalysts. Therefore, no detailed research findings or data on its potential in this application can be provided.
Computational and Theoretical Investigations of 5 Bromo 3 Iodobenzene 1,2 Diamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to view the electronic world of molecules. For a compound like 5-Bromo-3-iodobenzene-1,2-diamine, these methods can elucidate its electronic structure and predict its reactivity in various chemical environments.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can reveal crucial information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for determining molecular stability and reactivity. science-journals.ir
Table 1: Illustrative DFT-Calculated Properties for Substituted Anilines
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -5.21 | -0.15 | 5.06 |
| 4-Bromoaniline | -5.35 | -0.58 | 4.77 |
| 4-Iodoaniline | -5.30 | -0.75 | 4.55 |
| 1,2-Diaminobenzene | -4.98 | -0.02 | 4.96 |
This table is illustrative and based on general trends observed in substituted anilines. Actual values for this compound would require specific calculations.
Analysis of Reaction Mechanisms and Transition States using Computational Methods
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, this could involve studying its role in cyclization reactions to form heterocyclic compounds, a common application for o-phenylenediamines.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This helps in understanding the feasibility of a proposed reaction pathway and the factors that influence its rate. For example, computational studies on the halogenation of anilines have revealed the pathways of initial ring chlorination and hydroxylation. nih.gov Similar investigations on this compound could predict the regioselectivity of further substitutions or the mechanism of its condensation reactions. Theoretical investigations into the reactions of atomic oxygen with aromatic compounds have also demonstrated the power of computational strategies in understanding complex reaction mechanisms. chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.
Structure-Activity Relationships (SAR) from a Theoretical Perspective for Derived Compounds
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or chemical reactivity. From a theoretical perspective, this involves using computational descriptors to quantify aspects of a molecule's structure and correlating them with observed activities. For derivatives of this compound, this approach could be highly beneficial.
Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related compounds. nih.gov These models use descriptors such as electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP) to predict the activity of new, untested derivatives. For instance, QSAR studies on halogenated benzenes have successfully correlated molecular descriptors with their toxicity. nih.govbesjournal.com A similar approach could be used to predict the potential biological activities of compounds derived from this compound.
Table 2: Common Descriptors Used in Theoretical SAR Studies
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, Polar interactions |
| Steric | Molecular weight, Molecular volume, Surface area | Binding affinity, Accessibility to active sites |
| Hydrophobic | LogP | Membrane permeability, Solubility |
| Topological | Connectivity indices, Shape indices | Overall molecular shape and branching |
Predictive Modeling for Novel Derivatives and Reaction Pathways
Building on the principles of SAR and mechanistic analysis, predictive modeling aims to design novel derivatives with desired properties and to forecast the outcomes of unknown reactions. Machine learning and artificial intelligence are increasingly being integrated with computational chemistry to create powerful predictive tools. oup.comnih.gov
For this compound, predictive models could be trained on a dataset of known o-phenylenediamine (B120857) reactions to predict the products of its reactions with various reagents. This can accelerate the discovery of new synthetic routes to valuable compounds. arxiv.org Furthermore, by generating virtual libraries of derivatives and using QSAR models to screen them, it is possible to identify promising candidates for synthesis and testing, streamlining the drug discovery or materials development process. acs.orglhasalimited.org Recent advancements in deep learning are enhancing the ability to predict reaction yields and identify optimal reaction conditions, which could be applied to reactions involving this compound. nih.gov
Stability and Handling Considerations in Research Environments
Factors Contributing to Compound Instability (e.g., Oxidation Susceptibility)
The stability of 5-Bromo-3-iodobenzene-1,2-diamine is primarily compromised by its susceptibility to oxidation. Aromatic amines, in general, are prone to oxidation, and the presence of two amino groups on the benzene (B151609) ring in this compound enhances this vulnerability. wikipedia.orgacs.org The electron-donating nature of the amino groups increases the electron density of the aromatic ring, making it more susceptible to attack by oxidizing agents. fishersci.com
Contact with air and light can accelerate the oxidation process, leading to the formation of colored impurities and degradation of the compound. The presence of two different halogen atoms, bromine and iodine, can also influence the electronic properties of the molecule and its reactivity, although the primary concern remains the oxidation of the diamine functionality.
Strategies for Enhanced Compound Stability during Storage and Reaction
To mitigate the inherent instability of this compound, a multi-faceted approach to its storage and handling is essential. These strategies are designed to protect the compound from environmental factors that promote degradation.
Inert Atmosphere Storage Conditions
The most critical strategy for preserving this compound is storage under an inert atmosphere. researchgate.net This involves replacing the air in the storage container with an inert gas, such as nitrogen or argon. researchgate.netsigmaaldrich.com By eliminating oxygen, the primary driver of oxidation is removed, significantly slowing down the degradation process. researchgate.net Containers should be tightly sealed to prevent the ingress of air and moisture. fishersci.comaksci.com For long-term storage, specialized containers with septum-sealed caps (B75204) that allow for the removal of the compound via syringe under a positive pressure of inert gas are recommended. sigmaaldrich.com
Low-Temperature Preservation Techniques
In conjunction with an inert atmosphere, storing this compound at low temperatures is crucial for its preservation. fishersci.comachemblock.com Refrigeration or freezing minimizes the kinetic energy of the molecules, thereby reducing the rate of any potential degradation reactions, including oxidation. rsc.org The combination of a cold and oxygen-free environment provides the optimal conditions for maintaining the compound's purity and reactivity over time.
Application of Antioxidants in Chemical Systems
While not a standard storage practice for the pure compound itself, the concept of using antioxidants is relevant in the context of reactions involving this compound. In certain chemical systems, the addition of antioxidants can help to prevent the oxidation of sensitive reagents. nih.gov For instance, derivatives of phenylenediamine are known to act as antioxidants. wikipedia.org While direct application to the storage of this compound is not commonly documented, understanding the role of antioxidants can be valuable when designing reactions where oxidative side-products are a concern.
Methodological Implications for Experimental Design
The instability of this compound has significant implications for the design of experiments in which it is used. Researchers must take proactive steps to ensure that the compound's degradation does not compromise the validity of their results.
When planning a synthesis, the quality of the this compound should be verified, especially if it has been in storage for an extended period. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to assess its purity.
During a reaction, it is often necessary to maintain an inert atmosphere. youtube.com This can be achieved by using Schlenk line techniques or by performing the reaction in a glove box. youtube.com The choice of solvent can also play a role; using degassed solvents can help to minimize exposure to dissolved oxygen.
Furthermore, the temperature of the reaction may need to be carefully controlled. acs.org While some reactions require elevated temperatures, for sensitive compounds like this compound, it may be necessary to find a balance between reaction rate and compound stability, potentially opting for longer reaction times at lower temperatures.
By carefully considering these factors, researchers can successfully utilize the synthetic potential of this compound while minimizing the impact of its inherent instability on their work.
Future Research Directions and Potential Avenues
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 5-Bromo-3-iodobenzene-1,2-diamine and its derivatives.
Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future efforts in the synthesis of this compound and its downstream products will likely prioritize the use of greener solvents, catalysts, and reaction conditions.
Catalyst-Free Reactions: Research into catalyst-free synthetic routes for derivatives of this compound, such as quinoxalines, is a promising area. nih.govresearchgate.net For instance, catalyst-free oxidative cyclization of diamines in green solvents like ethanol (B145695) has been reported for quinoxaline (B1680401) synthesis. nih.gov
Alternative Energy Sources: The use of ultrasound and microwave irradiation can offer significant advantages in terms of reduced reaction times and improved yields. researchgate.netnih.govclockss.org Ultrasound-assisted synthesis of quinoxaline derivatives has demonstrated excellent yields in short reaction times without the need for a catalyst. researchgate.net
Water as a Solvent: Exploring water as a reaction medium is a key aspect of green chemistry. chim.it The development of water-mediated, catalyst-free synthesis of quinoxalines highlights the potential for more sustainable chemical processes. chim.it
Design and Synthesis of Advanced Functional Materials
The distinct substitution pattern of this compound makes it an excellent precursor for the synthesis of advanced functional materials with tailored electronic and optical properties.
The synthesis of a series of small organic molecules derived from 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB) showcases how different substituents can be introduced to tailor the chemical structure of the resulting materials. rsc.org This approach can be applied to derivatives of this compound to create novel organic glass formers and other functional materials. rsc.org
In-depth Mechanistic Studies of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations.
Kinetic and isotope effect studies are powerful tools for elucidating reaction mechanisms. For example, such studies have been employed to understand the biotransformation of amines catalyzed by diamine oxidase, revealing details about the transition states and the stereospecificity of the reaction. nih.gov Similar mechanistic investigations into reactions involving this compound, such as palladium-catalyzed diaminations, can provide valuable insights into the catalytic cycle and the nature of the active catalyst species. scispace.comnih.gov
Integration with High-Throughput Experimentation and Data Science Approaches
High-throughput experimentation (HTE) and data science can accelerate the discovery and optimization of new reactions and materials derived from this compound.
HTE techniques, such as cooling rate-dependent glass transition temperature measurements using ellipsometry, allow for the rapid characterization of the properties of thin films of molecular glasses. rsc.org This approach can be used to screen a large number of derivatives of this compound to identify candidates with desirable properties for specific applications. rsc.org
Investigation into Interactions with Biomolecular Systems as Chemical Probes
The unique electronic and steric properties of molecules derived from this compound make them interesting candidates for investigation as chemical probes to study biomolecular systems.
The synthesis of various heterocyclic compounds, such as pyrrolo nih.govresearchgate.netbenzodiazepines and quinoxalines, which are known to possess a broad spectrum of biological activities, can be achieved using precursors like this compound. researchgate.netnih.gov These derivatives can be designed to interact with specific biological targets, such as enzymes or DNA, and their interactions can be studied to gain insights into biological processes. nih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-3-iodobenzene-1,2-diamine, and how do reaction conditions influence yield?
A multi-step strategy is typically employed, starting with halogenation of a benzene precursor. For example, sequential iodination and bromination can be performed using diazotization (e.g., NaNO₂/HX in acidic media) to introduce iodine at the meta position, followed by bromination via electrophilic substitution. Evidence from triiodoarene synthesis suggests that careful control of temperature (0–5°C during diazotization) and stoichiometric ratios of halogens (e.g., KI for iodination) is critical to minimize side products . Yields are highly dependent on the order of halogen introduction; bromine’s lower reactivity compared to iodine may necessitate protective groups for the amine functionalities.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : - and -NMR are essential for confirming regiochemistry. The deshielding effects of halogens (Br and I) on adjacent protons and carbons provide diagnostic splitting patterns .
- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures. Due to the heavy atom effect from iodine, single-crystal diffraction can achieve high-resolution data, but crystal growth may require inert atmospheres to prevent oxidation of the diamine groups .
Q. How should this compound be stored to ensure stability?
Store under inert gas (argon or nitrogen) at 2–8°C in amber glass bottles to prevent photodegradation and oxidation. The compound is sensitive to moisture and air, which can lead to decomposition of the amine groups into nitro derivatives .
Advanced Research Questions
Q. How can competing halogen reactivities be managed during synthesis to ensure regioselectivity?
Iodine’s higher electrophilicity compared to bromine often leads to preferential substitution at the meta position. To direct bromination to the para position, a directing group (e.g., –NH₂) can be temporarily protected. For example, acetylation of the amine groups prior to bromination can shield the ortho/para positions, forcing bromine to the desired site. Deprotection with HCl/EtOH restores the diamine functionality . Computational modeling (DFT calculations) can predict substituent effects and guide reaction optimization .
Q. What are the challenges in using this compound as a ligand in metal-organic frameworks (MOFs)?
The diamine groups can act as bidentate ligands, but steric hindrance from the bulky iodine and bromine substituents may limit coordination geometry. Studies on analogous halogenated diamines suggest that smaller metal ions (e.g., Cu⁺ or Zn²⁺) are more compatible. Stability under MOF synthesis conditions (e.g., solvothermal methods) must also be validated, as high temperatures may degrade the diamine .
Q. How do solvent polarity and pH affect the compound’s stability in aqueous reaction systems?
In acidic conditions (pH < 4), protonation of the amine groups reduces nucleophilicity, enhancing stability. Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may accelerate oxidation. Data from methyl-substituted analogs indicate that neutral to slightly basic conditions (pH 7–9) in ethanol/water mixtures offer a balance between solubility and stability .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar compounds: How should researchers validate data?
For example, 5-Bromo-3-methylbenzene-1,2-diamine (CAS 76153-06-5) is reported to melt at 63–64°C , while methyl-free analogs vary widely. Such discrepancies may arise from impurities or polymorphic forms. Researchers should cross-validate using differential scanning calorimetry (DSC) and ensure samples are recrystallized from consistent solvents (e.g., hexane/ethyl acetate) .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
